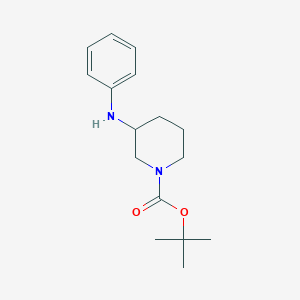

1-Boc-3-phenylamino-piperidine

Vue d'ensemble

Description

1-Boc-3-phenylamino-piperidine, also known as tert-butyl 3-anilino-1-piperidinecarboxylate, is a chemical compound with the molecular formula C16H24N2O2. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a phenylamino group attached to the piperidine ring. This compound is often used in organic synthesis and pharmaceutical research due to its versatile chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Boc-3-phenylamino-piperidine can be synthesized through various methods. One common approach involves the reaction of 3-phenylamino-piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Palladium-Catalyzed Coupling Reactions

The phenylamino group enables participation in cross-coupling reactions, facilitating structural diversification:

These reactions enable the synthesis of complex scaffolds for pharmaceuticals, including opioid analgesics .

Reductive Amination

The compound serves as a precursor in opioid synthesis via reductive amination:

| Reagent System | Conditions | Product | Yield | Citations |

|---|---|---|---|---|

| NaBH₃CN/AcOH | CH₂Cl₂, 0°C → RT, 15 h | 4-Anilinopiperidine derivatives | 80% | |

| NaBH(OAc)₃/AcOH | THF, RT, 24 h | N-phenethylpiperidines | 75% |

This step is critical in synthesizing fentanyl analogs, where the phenylamino group reacts with ketones or aldehydes .

Boc Deprotection

Removal of the Boc group unlocks the secondary amine for further functionalization:

| Reagent | Conditions | Product | Applications | Citations |

|---|---|---|---|---|

| TFA/DCM | RT, 2 h | 3-Phenylaminopiperidine | Intermediate for analgesics | |

| HCl/dioxane | 0°C → RT, 4 h | Hydrochloride salt derivatives | Drug formulation |

Deprotection kinetics show complete conversion within 2-4 hours under acidic conditions .

Nucleophilic Substitution

The piperidine nitrogen participates in alkylation and acylation reactions:

| Reaction | Reagents/Conditions | Products | Yield | Citations |

|---|---|---|---|---|

| Alkylation | R-X (alkyl halide), K₂CO₃, DMF, 60°C, 8 h | N-alkylpiperidines | 70-85% | |

| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C → RT, 6 h | N-acetyl derivatives | 88% |

These modifications enhance lipophilicity for CNS-targeted drugs .

Oxidation and Reduction

Controlled oxidation/reduction alters electronic properties:

| Reaction | Reagents/Conditions | Products | Selectivity | Citations |

|---|---|---|---|---|

| Oxidation (C-H) | mCPBA, CH₂Cl₂, RT, 12 h | Piperidine N-oxide | 90% | |

| Borane Reduction | BH₃·THF, THF, 0°C → RT, 3 h | Secondary amine derivatives | 78% |

Structural Insights

Key reactivity is governed by:

- Steric effects : The Boc group directs electrophilic attacks to the C-3 position .

- Electronic effects : The phenylamino group enhances resonance stabilization in transition states .

Experimental data confirms regiospecificity in C-H functionalization, with DFT calculations supporting a concerted metalation-deprotonation mechanism .

Applications De Recherche Scientifique

Scientific Research Applications

1-Boc-3-phenylamino-piperidine has diverse applications in scientific research:

1. Medicinal Chemistry

- Drug Development : This compound serves as an intermediate in synthesizing potential drug candidates, particularly in the opioid analgesic category. Its structural properties allow for modifications that can enhance therapeutic effects and reduce side effects .

- Enzyme Inhibition Studies : Research indicates that it may act as an enzyme inhibitor or receptor ligand, contributing to its role in drug development for various diseases.

2. Biological Research

- Biological Activity Exploration : Investigated for its potential biological activities, including antimicrobial properties and effects on neurotransmitter receptors, which are crucial for understanding its therapeutic potential in treating neurological disorders.

- Anticancer Research : Some derivatives of piperidine have shown cytotoxicity against cancer cell lines, suggesting that this compound could be explored further for anticancer applications.

3. Chemical Synthesis

- Synthetic Intermediate : It is utilized as an intermediate in the synthesis of complex organic molecules, making it valuable in both academic and industrial settings for developing new materials and chemical processes.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Antimicrobial Activity : Research has indicated that derivatives with halogen substituents exhibit significant antibacterial activity against various pathogens.

- CNS Disorders : Investigations into compounds similar to this one have shown potential benefits in treating sleep disorders and neurodegenerative diseases due to their interaction with neurotransmitter systems.

- Anticancer Potential : A notable study highlighted that certain piperidine derivatives demonstrated cytotoxicity against cancer cell lines, indicating their potential as anticancer agents.

Mécanisme D'action

The mechanism of action of 1-Boc-3-phenylamino-piperidine involves its interaction with specific molecular targets. The phenylamino group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to enzymes or receptors. These interactions can modulate biological pathways, leading to various pharmacological effects .

Comparaison Avec Des Composés Similaires

N-phenylpiperidin-4-amine: Shares a similar piperidine core but differs in the substitution pattern.

Norfentanyl: Another piperidine derivative with distinct pharmacological properties.

Cannabidiol: Though structurally different, it shares some overlapping research applications.

Uniqueness: 1-Boc-3-phenylamino-piperidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its versatility in synthetic chemistry and potential therapeutic applications make it a valuable compound in various research fields .

Activité Biologique

1-Boc-3-phenylamino-piperidine, also known as tert-butyl 3-anilino-1-piperidinecarboxylate, is a compound that has garnered attention in pharmaceutical and chemical research due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Synthesis

The molecular formula of this compound is C16H24N2O2. It features a piperidine ring with a phenylamino substitution and a tert-butoxycarbonyl (Boc) protecting group. The synthesis typically involves the reaction of 3-phenylamino-piperidine with tert-butyl chloroformate in the presence of a base like triethylamine, yielding the desired product after purification.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The phenylamino group can engage in hydrogen bonding and π-π interactions, which influence the compound's binding affinity to various enzymes or receptors. This interaction can modulate biological pathways, potentially leading to therapeutic effects .

Research Findings

- Antiviral Activity : In studies involving piperidine derivatives, compounds similar to this compound have exhibited antiviral properties against viruses such as HIV-1. For instance, derivatives of 3-phenylpiperidine were tested for their efficacy against HIV-1 and demonstrated moderate protective effects against other viral infections .

- Antibacterial and Antifungal Properties : Research has shown that various piperidine derivatives possess antibacterial and antifungal activities. For example, certain modifications in the piperidine structure have been linked to enhanced activity against Gram-positive bacteria .

- Cytotoxicity : The cytotoxic effects of related compounds were evaluated using cell lines such as Vero-76 and MT-4. The half-maximal inhibitory concentration (IC50) values indicated varying degrees of cytotoxicity, suggesting that structural modifications can significantly impact safety profiles .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antiviral | Moderate protection against HIV-1 | |

| Antibacterial | Activity against Gram-positive bacteria | |

| Cytotoxicity | IC50 values ranging from 54 μM to 100 μM |

Table 2: Cytotoxicity Assay Results

Case Studies

- Antiviral Screening : A study synthesized several piperidine derivatives and screened them for antiviral activity against HIV-1. Notably, compounds with specific substitutions showed promising results, indicating that structural modifications could lead to new antiviral agents .

- Antibacterial Evaluation : Another investigation focused on the antibacterial efficacy of piperidine derivatives against various bacterial strains. The study highlighted that certain derivatives exhibited significant activity against Staphylococcus epidermidis and Micrococcus luteus, suggesting potential therapeutic applications in treating bacterial infections .

Propriétés

IUPAC Name |

tert-butyl 3-anilinopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-7-10-14(12-18)17-13-8-5-4-6-9-13/h4-6,8-9,14,17H,7,10-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJKJXBLMQFLRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70457027 | |

| Record name | 1-Boc-3-phenylamino-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183207-67-2 | |

| Record name | 1-Boc-3-phenylamino-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.